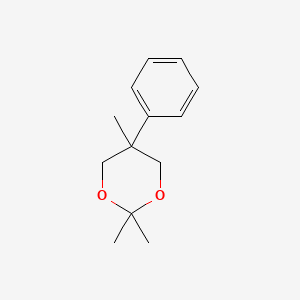
1,3-Dioxane, 2,2,5-trimethyl-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxane, 2,2,5-trimethyl-5-phenyl-: is an organic compound with the molecular formula C13H18O2 . It is a heterocyclic compound characterized by a six-membered ring containing two oxygen atoms. This compound is known for its applications in various fields, including perfumery and chromatography .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dioxane, 2,2,5-trimethyl-5-phenyl- can be synthesized through the reaction of acetophenone with neopentyl glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxane ring .
Industrial Production Methods: Industrial production of 1,3-Dioxane, 2,2,5-trimethyl-5-phenyl- often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dioxane, 2,2,5-trimethyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1,3-Dioxane, 2,2,5-trimethyl-5-phenyl- has several scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties and drug delivery systems.
Industry: Utilized in the formulation of perfumes and fragrances due to its aromatic properties
Mecanismo De Acción
The mechanism of action of 1,3-Dioxane, 2,2,5-trimethyl-5-phenyl- involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
- 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid
- 2,5,5-Trimethyl-2-pentyl-1,3-dioxane
- 2,2,5-Trimethyl-1,3-dioxane-4,6-dione
Comparison: 1,3-Dioxane, 2,2,5-trimethyl-5-phenyl- is unique due to its specific structural features and aromatic properties. Compared to similar compounds, it has distinct applications in perfumery and chromatography, making it valuable in these industries .
Propiedades
Número CAS |
69921-20-6 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2,2,5-trimethyl-5-phenyl-1,3-dioxane |
InChI |
InChI=1S/C13H18O2/c1-12(2)14-9-13(3,10-15-12)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Clave InChI |
GAGMMTUVMITPBL-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(CO1)(C)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





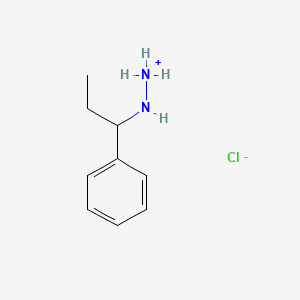
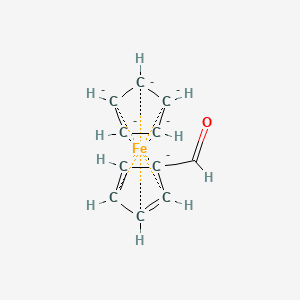
![2,6-Diethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide hydrochloride](/img/structure/B13777609.png)
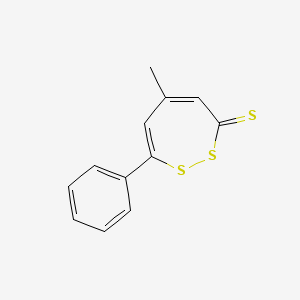
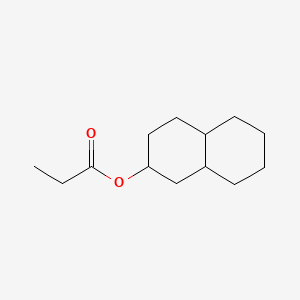
![2-[(4-methoxyphenyl)sulfonylamino]pyrimidine-5-carboxylic acid](/img/structure/B13777615.png)
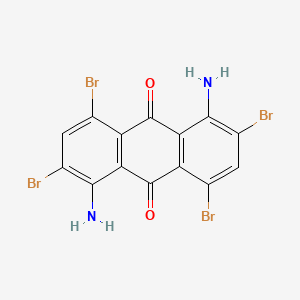
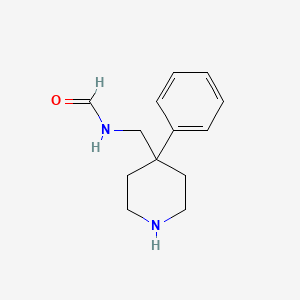
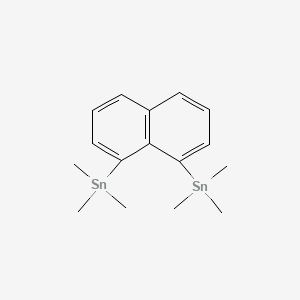
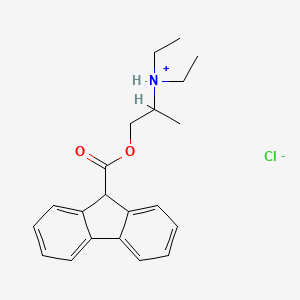
![Rel-N,N'''-[[(1R,3S,4S,6R)-4-[(aminoiminomethyl)amino]-6-[[4-[(aminoiminomethyl)amino]phenyl]amino]-1,3-cyclohexanediyl]bis(oxy-4,1-phenylene)]bisguanidine](/img/structure/B13777657.png)
